Gluconapoleiferin

Vue d'ensemble

Description

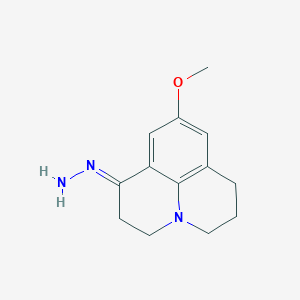

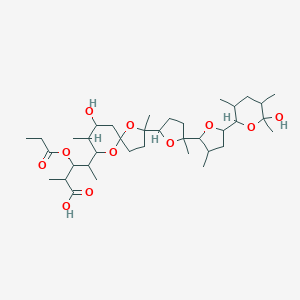

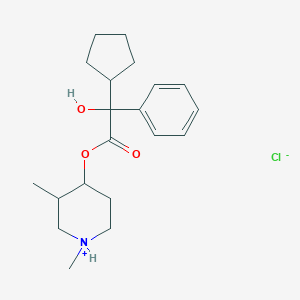

Gluconapoleiferin is a hydroxy-alkenylglucosinolic acid . It consists of 1-thio-β-D-glucopyranose attached to a 4-hydroxy-6-[(sulfooxy)imino]hex-1-en-6-yl group at the anomeric sulfur . The molecule contains a total of 46 bonds, including 25 non-H bonds, 4 multiple bonds, 9 rotatable bonds, 4 double bonds, 1 six-membered ring, 6 hydroxyl groups, 1 primary alcohol, 4 secondary alcohols, 1 ether (aliphatic), 1 sulfide, and 1 sulfuric (thio-/dithio-) acid .

Synthesis Analysis

This compound is a type of glucosinolate, a class of secondary metabolites found in Brassicaceae plants . Glucosinolates are synthesized from amino acids and have three moieties: a β-thioglucose moiety, a sulfonated oxime moiety, and a variable aglycone side chain . The synthesis of glucosinolates like this compound involves complex enzymatic processes .Molecular Structure Analysis

The molecular formula of this compound is C12H21NO10S2 . It has a molecular weight of 403.426 Da . The IUPAC name is {[(E)-(3-hydroxy-1-{[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyl}hex-5-en-1-ylidene)amino]oxy}sulfonic acid .Physical And Chemical Properties Analysis

This compound is a hydrophilic and sulfur-containing compound . It has a strong acidic property based on its pKa . The molecule contains a total of 46 atoms, including 21 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 10 Oxygen atoms, and 2 Sulfur atoms .Applications De Recherche Scientifique

Glucosinolate Accumulation in Mustard Seeds

- Study Context: Research investigated the accumulation of glucosinolates, including gluconapoleiferin, in mustard seeds in response to sulfur application in sulfur-deficient soil.

- Key Findings: this compound was one of the glucosinolates present in mustard seeds, but its amount did not significantly increase with the addition of sulfur, unlike other glucosinolates (Kaur et al., 1990).

Glucosinolate Influence on Virus Infectivity

- Study Context: The study examined the impact of various glucosinolates, including this compound, on the infectivity of turnip mosaic virus.

- Key Findings: this compound, among other glucosinolates, had a significant impact on decreasing the virus's infectivity when combined with the glucosinolate-degrading enzyme myrosinase (Špak et al., 1993).

Variation in Glucosinolates in Brassica Rapa

- Study Context: This study looked at the diversity of glucosinolate content, including this compound, in various varieties of Brassica rapa.

- Key Findings: this compound was identified as one of the aliphatic glucosinolates present in different varieties, contributing to the overall glucosinolate profile of the vegetable (Padilla et al., 2007).

Quantitative Determination in Brassica Napus

- Study Context: Identification and quantification of glucosinolates, including this compound, in Brassica napus were the focus of this study.

- Key Findings: this compound was among the identified glucosinolates in both seeds and edible parts of Brassica napus, contributing to the overall nutritional profile (Kim et al., 2008).

Glucosinolate Profiling in Chinese Cabbage

- Study Context: The study explored glucosinolate contents in Chinese cabbage, including this compound.

- Key Findings: this compound was among the glucosinolates present, indicating its role in the overall glucosinolate profile and potentially impacting the sensory attributes of the vegetable (Chun et al., 2016).

Influence of Water Supply on Glucosinolate Composition

- Study Context: Investigated how water supply and growing season affect glucosinolate concentration, including this compound, in turnip roots.

- Key Findings: this compound was influenced by both water supply and growing season, affecting the overall glucosinolate content and composition in turnip roots (Zhang et al., 2008).

Glucosinolate Accumulation after Fungal Infection

- Study Context: This study measured glucosinolate contents, including this compound, in Brassica rapa after infection by fungal pathogens.

- Key Findings: this compound accumulation was triggered in response to fungal infection, indicating a potential defensive role of this glucosinolate (Abdel-Farid et al., 2010).

Orientations Futures

Propriétés

IUPAC Name |

[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (3S)-3-hydroxy-N-sulfooxyhex-5-enimidothioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO10S2/c1-2-3-6(15)4-8(13-23-25(19,20)21)24-12-11(18)10(17)9(16)7(5-14)22-12/h2,6-7,9-12,14-18H,1,3-5H2,(H,19,20,21)/t6-,7+,9+,10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEGLQSKFSKZGRO-RELRXRRDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@@H](CC(=NOS(=O)(=O)O)S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20941527 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

19764-03-5 | |

| Record name | 1-S-[3-Hydroxy-N-(sulfooxy)hex-5-enimidoyl]-1-thiohexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20941527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(E,3R,4R,5S,9R,10S,11S)-6,10-dihydroxy-11-[(1S,3S,5S,7R,8S,12Z,14Z,17S,19R)-17-hydroxy-3,5,7-trimethoxy-8,14-dimethyl-11-oxospiro[10,23-dioxabicyclo[17.3.1]tricosa-12,14,20-triene-4,2'-oxirane]-9-yl]-4-methoxy-3,5,9-trimethyldodec-1-enyl]-N-methylformamide](/img/structure/B217420.png)

![2-chloro-5-[[(2Z)-2-(nitromethylidene)imidazolidin-1-yl]methyl]pyridine](/img/structure/B217430.png)

![3-[3-(4-Bromophenyl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enoic acid](/img/structure/B217456.png)